MS41

ENL PROTAC degrader DC50 MV4;11 cell line

MS41 (CAS 2768610-97-3) is a heterobifunctional PROTAC degrader that recruits the von Hippel–Lindau (VHL) E3 ubiquitin ligase to induce the proteasomal degradation of the histone acylation reader eleven-nineteen leukemia (ENL, also known as MLLT1 or YEATS1). Developed as an investigational chemical probe, MS41 exhibits potent and selective degradation of ENL in ENL-dependent leukemia cell lines, with half-maximal degradation concentration (DC50) values in the low nanomolar range.

Molecular Formula C56H70N8O9S
Molecular Weight 1031.3 g/mol
Cat. No. B15540906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS41
Molecular FormulaC56H70N8O9S
Molecular Weight1031.3 g/mol
Structural Identifiers
InChIInChI=1S/C56H70N8O9S/c1-33(35-16-19-37(20-17-35)49-34(2)58-32-74-49)59-53(70)45-29-40(65)31-64(45)55(72)50(56(3,4)5)61-48(67)15-13-11-9-8-10-12-14-26-57-51(68)39-21-18-36-23-25-43(42(36)27-39)60-52(69)44-30-47(73-62-44)38-22-24-41(46(66)28-38)54(71)63(6)7/h16-22,24,27-28,30,32-33,40,43,45,50,65-66H,8-15,23,25-26,29,31H2,1-7H3,(H,57,68)(H,59,70)(H,60,69)(H,61,67)/t33-,40+,43+,45-,50+/m0/s1
InChIKeyXPICNVKPGAOVBF-VCNVHFLLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MS41: A Highly Potent and Selective VHL-Recruiting PROTAC Degrader of Eleven-Nineteen Leukemia (ENL)


MS41 (CAS 2768610-97-3) is a heterobifunctional PROTAC degrader that recruits the von Hippel–Lindau (VHL) E3 ubiquitin ligase to induce the proteasomal degradation of the histone acylation reader eleven-nineteen leukemia (ENL, also known as MLLT1 or YEATS1) [1]. Developed as an investigational chemical probe, MS41 exhibits potent and selective degradation of ENL in ENL-dependent leukemia cell lines, with half-maximal degradation concentration (DC50) values in the low nanomolar range [1]. The compound has demonstrated in vivo efficacy in suppressing MLL-rearranged leukemia progression in a xenograft mouse model [1]. MS41 serves as a valuable tool compound for dissecting ENL-dependent oncogenic mechanisms and represents a promising lead for therapeutic development in ENL-dependent cancers.

Why Simple Substitution of MS41 with Other ENL-Targeting Compounds Is Not Feasible


ENL-targeting compounds cannot be freely interchanged due to fundamental differences in their mechanisms of action, selectivity profiles, and functional outcomes. Small-molecule inhibitors like PFI-6 merely block the YEATS domain interaction with acylated histones, whereas MS41 and other PROTAC degraders eliminate the entire ENL protein, leading to distinct transcriptional and cellular consequences [1]. Furthermore, ENL degraders that recruit different E3 ligases (e.g., cereblon/CRBN vs. VHL) exhibit varying degradation efficiency, cell line sensitivity, and potential off-target degradation profiles. Even within the same E3 ligase class, structural variations in the linker or ligand moieties can profoundly affect ternary complex formation and degradation kinetics [1]. The quantitative evidence presented below establishes that MS41 offers a unique combination of potency, selectivity, and in vivo tolerability that is not replicated by other ENL-targeting agents.

Quantitative Differentiation of MS41 Against Closest ENL-Targeting Comparators


MS41 vs. PFI-6 (Parent Inhibitor): Degradation Potency in MV4;11 Leukemia Cells

MS41 achieves a half-maximal degradation concentration (DC50) of 3.50 nM in MV4;11 cells [1], whereas its parental ENL inhibitor PFI-6 does not induce ENL degradation at concentrations up to 10 µM [2]. This demonstrates that MS41's PROTAC mechanism enables potent protein elimination that is unattainable with an occupancy-based inhibitor alone.

ENL PROTAC degrader DC50 MV4;11 cell line leukemia

MS41 vs. SR-1114 (CRBN-Based ENL Degrader): Degradation Potency Across Leukemia Cell Lines

MS41 demonstrates significantly greater degradation potency than SR-1114, a first-in-class CRBN-recruiting ENL degrader. In MV4;11 cells, MS41 has a DC50 of 3.50 nM [1], while SR-1114 shows a DC50 of 150 nM —a 43-fold difference. This superiority is consistent across other leukemia models: MS41 degrades ENL in KASUMI1 cells with a DC50 of 26.58 nM [1], whereas SR-1114 requires 1.65 µM in OCI/AML-2 cells .

PROTAC ENL degradation DC50 leukemia cell panel

MS41 vs. (S)-dHTC1 (Molecular Glue ENL Degrader): Degradation Potency in MV4;11 Cells

MS41 exhibits approximately 7.4-fold greater degradation potency than the molecular glue degrader (S)-dHTC1 in the same MV4;11 cell line. MS41 degrades ENL with a DC50 of 3.50 nM [1], while (S)-dHTC1 shows a DC50 of 26 nM . Both compounds induce maximal degradation (Dmax >93%) [REFS-1, REFS-2], indicating that the potency difference is not due to incomplete degradation.

molecular glue degrader ENL DC50 MV4;11

MS41 Proteome-Wide Selectivity: Only ENL Is Significantly Degraded Among >4,000 Detected Proteins

Unbiased mass spectrometry–based proteomic analysis of MV4;11 cells treated with MS41 revealed that out of 4,494 detected proteins, only ENL exhibited a profound reduction in abundance [1]. No other protein showed a statistically significant decrease compared to DMSO control [1]. In contrast, many reported ENL inhibitors, including PFI-6, cannot differentiate between ENL and its paralog AF9 at the binding level , whereas MS41 selectively degrades ENL while sparing AF9 despite its similar binding affinity [1].

PROTAC selectivity global proteomics ENL degradation off-target

MS41 vs. Negative Control MS41N: VHL-Dependent Degradation

MS41N, a diastereoisomer control that contains the same ENL-binding moiety and linker as MS41 but cannot bind the VHL E3 ligase [1], fails to induce ENL degradation even at 10 µM, whereas MS41 degrades ENL with DC50 values in the low nanomolar range [1]. Additionally, CRISPR-Cas9–mediated genetic ablation of VHL in MV4;11 cells completely abolishes MS41-induced ENL degradation [2].

PROTAC mechanism negative control VHL dependency epigenetic degrader

MS41 In Vivo Efficacy and Tolerability in MLL-r Leukemia Xenograft Model

MS41 is well-tolerated in vivo and substantially suppresses leukemia progression in a xenograft mouse model of MLL-rearranged leukemia [1]. While quantitative tumor growth inhibition data (e.g., %TGI) are not fully detailed in the public abstract, the study reports that MS41 treatment reduces leukemia burden without detectable toxicity [1]. In contrast, the CRBN-based ENL degrader SR-1114 has not been reported to demonstrate in vivo efficacy in peer-reviewed literature to date, and the molecular glue (S)-dHTC1 has not been evaluated in animal models [REFS-2, REFS-3].

in vivo efficacy xenograft MLL-r leukemia PROTAC tolerability

Optimal Research and Preclinical Application Scenarios for MS41


Target Validation: ENL Dependency in MLL-Rearranged Leukemia Models

Use MS41 (and its negative control MS41N) to dissect the functional role of ENL in MLL-r leukemia cell lines and patient-derived xenograft (PDX) models. MS41's rapid and complete ENL degradation (Dmax >93%) [1] combined with its proteome-wide selectivity [2] enables unambiguous attribution of phenotypic effects to ENL loss. The strict VHL dependency [3] provides a built-in control for off-target degradation artifacts.

Comparative Degrader Studies: VHL vs. CRBN Recruitment for ENL

Compare MS41 (VHL-recruiting) with CRBN-based ENL degraders such as SR-1114 to investigate differential degradation kinetics, ternary complex stability, and cell-type specific activity. MS41's >40-fold higher potency in MV4;11 cells makes it the preferred VHL-based tool for head-to-head comparisons.

In Vivo Proof-of-Concept Studies for ENL-Dependent Cancers

Employ MS41 in xenograft or orthotopic mouse models of MLL-r leukemia to assess tumor growth inhibition, pharmacodynamics (ENL degradation in tumor tissue), and tolerability. As the only VHL-based ENL degrader with demonstrated in vivo efficacy [4], MS41 is the sole candidate suitable for preclinical efficacy studies requiring systemic administration.

Epigenetic Reader Domain Degrader Toolbox Assembly

Include MS41 as a selective ENL degrader in a panel of epigenetic reader domain PROTACs (e.g., BRD4, TRIM24, SMARCA2/4 degraders) to systematically deconvolute the roles of individual reader proteins in oncogenic transcription programs. MS41's unique ability to degrade ENL while sparing its paralog AF9 [2] offers unparalleled selectivity within the YEATS domain family.

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